The Chemical Architecture and Pharmacological Profiling of Lupinol C: A Comprehensive Technical Guide
The Chemical Architecture and Pharmacological Profiling of Lupinol C: A Comprehensive Technical Guide
Executive Summary
Lupinol C is a rare, naturally occurring coumaronochromone—a specialized subclass of isoflavonoids characterized by a unique tetracyclic scaffold. Originally identified in the yellow lupine (Lupinus luteus) and recently isolated from the twigs and leaves of Erythrina subumbrans, this compound has garnered significant attention in drug discovery. With a molecular weight of 370.4 g/mol , its highly functionalized structure, featuring a lipophilic prenyl group, endows it with potent biological activities, most notably the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and the suppression of neuroinflammatory nitric oxide (NO) production.
This whitepaper provides an in-depth technical analysis of Lupinol C, detailing its physicochemical properties, field-proven isolation methodologies, and validated pharmacological bioassays designed for researchers and drug development professionals.
Chemical Architecture & Physicochemical Profiling
Lupinol C possesses a complex core structure defined by its coumaronochromone skeleton. The presence of a prenyl group (3-methylbut-2-enyl) at the C-2 position significantly alters its steric bulk and lipophilicity. This structural modification is a critical evolutionary adaptation in plants, acting as a post-inhibitin defense mechanism against fungal pathogens . For drug developers, this prenylation increases the compound's XLogP3 value to 3.6, enhancing its ability to penetrate cellular membranes and dock into the hydrophobic pockets of target enzymes.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of Lupinol C, providing a baseline for formulation and assay development .
| Property | Value |
| Compound Name | Lupinol C |
| IUPAC Name | (5aS,10bR)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one |
| Molecular Formula | C₂₀H₁₈O₇ |
| Molecular Weight | 370.4 g/mol |
| Exact Mass | 370.105 Da |
| CAS Registry Number | 135905-53-2 |
| XLogP3 (Lipophilicity) | 3.6 |
| Topological Polar Surface Area (TPSA) | 116 Ų |
Extraction & Chromatographic Isolation
Isolating Lupinol C from complex plant matrices requires a highly selective, multi-stage chromatographic approach. The following protocol details the extraction of Lupinol C from Erythrina subumbrans, explaining the physicochemical causality behind each step to ensure a self-validating workflow.
Caption: Workflow for the extraction and chromatographic isolation of Lupinol C.
Step-by-Step Isolation Methodology
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Maceration & Primary Extraction: Macerate dried twigs and leaves in 95% Ethanol (EtOH) at room temperature.
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Causality: High-proof ethanol effectively disrupts cellular membranes and solubilizes the moderately non-polar prenylated flavonoid skeleton while leaving large, highly polar polysaccharides precipitated in the biomass.
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Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure, suspend in distilled water, and partition successively with Ethyl Acetate (EtOAc).
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Causality: EtOAc selectively isolates medium-polarity aglycone flavonoids (like Lupinol C) from highly polar glycosides and water-soluble tannins, drastically reducing the complexity of the matrix.
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Silica Gel Column Chromatography: Subject the EtOAc fraction to silica gel chromatography, eluting with a gradient of Dichloromethane/Methanol (CH₂Cl₂/MeOH).
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Causality: The multiple hydroxyl groups on Lupinol C interact with the polar silanol groups of the stationary phase. Gradient elution sequentially breaks these hydrogen bonds, separating bulk fractions based on absolute polarity.
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Size Exclusion Chromatography (Sephadex LH-20): Pass the enriched fractions through a Sephadex LH-20 column, eluting with pure MeOH.
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Causality: Sephadex acts as a molecular sieve. Lupinol C (MW 370.4 Da) penetrates the gel pores and elutes later than larger polymeric polyphenolic impurities, which bypass the pores and elute in the void volume.
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Preparative RP-HPLC & Validation: Perform final purification using a C18 reversed-phase column, eluting with an Acetonitrile/Water (MeCN/H₂O) gradient.
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Self-Validation Step: Monitor the eluent using a Diode-Array Detector (DAD) at 254 nm and confirm the fraction identity in real-time using inline LC-MS (targeting the 370.1 m/z [M-H]⁻ ion). The hydrophobic C18 chains interact strongly with the prenyl group, allowing baseline resolution from structurally similar isoflavones.
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Pharmacological Activity: PTP1B Inhibition & Anti-inflammatory Effects
Recent pharmacological screenings have identified Lupinol C as a bioactive agent against metabolic and neuroinflammatory targets .
PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor, PTP1B dampens insulin sensitivity, making it a prime target for Type 2 Diabetes and obesity therapeutics. Lupinol C acts as an inhibitor of PTP1B, preventing this dephosphorylation and thereby sustaining insulin signaling.
Anti-Inflammatory Action: In lipopolysaccharide (LPS)-induced BV-2 microglial cells, Lupinol C significantly suppresses the production of nitric oxide (NO). This is achieved by downregulating the NF-κB transcription pathway, which is responsible for the expression of inducible nitric oxide synthase (iNOS).
Caption: Mechanism of action of Lupinol C inhibiting PTP1B and suppressing NO production.
Self-Validating Experimental Protocols
To ensure reproducibility in evaluating the efficacy of Lupinol C, the following self-validating enzymatic assay protocol is standardized for PTP1B inhibition.
PTP1B Inhibition Assay Protocol
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Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, and 1 mM Dithiothreitol (DTT).
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Causality: The inclusion of DTT is strictly mandatory. PTP1B relies on a highly nucleophilic active-site cysteine residue for catalytic turnover. DTT maintains this cysteine in a reduced state; without it, ambient oxidation will abolish enzyme activity, leading to false-positive inhibition results.
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Enzyme Incubation: In a 96-well microplate, incubate 10 nM recombinant human PTP1B with varying concentrations of Lupinol C (0.1 µM to 50 µM) for 15 minutes at 37°C.
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Causality: Pre-incubation allows Lupinol C to achieve steady-state binding kinetics with the enzyme before the introduction of a competing substrate.
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Substrate Addition: Initiate the reaction by adding 2 mM of p-Nitrophenyl phosphate (pNPP). Incubate for 30 minutes.
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Causality: pNPP is a chromogenic surrogate substrate. Upon dephosphorylation by active PTP1B, it yields p-nitrophenol.
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Quenching and Validation Measurement: Terminate the reaction by adding 50 µL of 1M NaOH per well. Measure absorbance at 405 nm using a microplate reader.
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Self-Validation Step: Run a parallel positive control using a known PTP1B inhibitor (e.g., Ursolic acid or Suramin).
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Causality: NaOH serves a dual purpose: it immediately denatures the PTP1B enzyme to stop the reaction, and it shifts the pH to >10, converting p-nitrophenol into the p-nitrophenolate ion, which maximizes molar absorptivity at 405 nm for highly sensitive detection.
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Conclusion
Lupinol C represents a highly specialized molecular entity within the flavonoid family. Its 370.4 g/mol mass, combined with the lipophilic prenyl modification on a coumaronochromone core, creates an optimal pharmacophore for interacting with complex biological targets like PTP1B. By adhering to the rigorous extraction and validation protocols outlined in this guide, researchers can reliably isolate and evaluate Lupinol C, accelerating its potential transition from a botanical secondary metabolite to a viable lead compound in metabolic and inflammatory drug discovery.
References
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PubChem. "Lupinol C | C20H18O7 | CID 24094131." National Center for Biotechnology Information, 2021. URL:[Link]
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Mao, S., et al. "Coumaronochromones, flavanones, and isoflavones from the twigs and leaves of Erythrina subumbrans inhibit PTP1B and nitric oxide production." Phytochemistry, vol. 206, 2023, p. 113550. URL:[Link]
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Tahara, S. "A Journey of Twenty-Five Years through the Ecological Biochemistry of Flavonoids." Bioscience, Biotechnology, and Biochemistry, vol. 71, no. 6, 2007, pp. 1387-1404. URL:[Link]
